ethyl 3-{2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-(5-amino-3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)acetamido)benzoate is a complex organic compound with a unique structure that includes a pyrazole ring, an amino group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the amino group, and subsequent functionalization with ethylthio and phenylsulfonyl groups. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic methods, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-(5-amino-3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The amino and ethylthio groups can be oxidized under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenylsulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of a nitro group yields an amino group.
Scientific Research Applications
Ethyl 3-(2-(5-amino-3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-{2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate involves its interaction with specific molecular targets. The amino and ethylthio groups can form hydrogen bonds and other interactions with biological molecules, while the phenylsulfonyl group can enhance its binding affinity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)acetamido)benzoate: Similar structure but with a methylthio group instead of an ethylthio group.
Ethyl 3-(2-(5-amino-3-(ethylthio)-4-(methylsulfonyl)-1H-pyrazol-1-yl)acetamido)benzoate: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
Uniqueness
Ethyl 3-(2-(5-amino-3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)acetamido)benzoate is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
ethyl 3-[[2-[5-amino-4-(benzenesulfonyl)-3-ethylsulfanylpyrazol-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c1-3-31-22(28)15-9-8-10-16(13-15)24-18(27)14-26-20(23)19(21(25-26)32-4-2)33(29,30)17-11-6-5-7-12-17/h5-13H,3-4,14,23H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLDMYMTKCUBDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=C(C(=N2)SCC)S(=O)(=O)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.